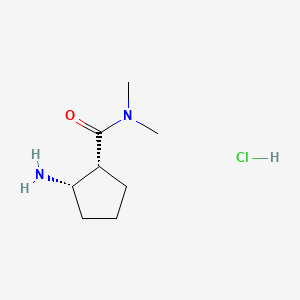
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, which include a cyclopentane ring substituted with an amino group and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often starting from a linear precursor.
Introduction of Functional Groups: The amino and carboxamide groups are introduced through nucleophilic substitution reactions. Common reagents include amines and carboxylic acid derivatives.
Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications.
Scientific Research Applications
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxamide group can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-amino-N-methylcyclopentane-1-carboxamide
- rac-(1R,2S)-2-aminocyclopentylacetic acid hydrochloride
- rac-(1R,2S)-2-ethoxyphenoxycyclopentan-1-amine hydrochloride
Uniqueness
rac-(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamidehydrochloride,cis stands out due to its unique combination of functional groups and chiral centers. This structural uniqueness imparts specific reactivity and selectivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17ClN2O |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
(1R,2S)-2-amino-N,N-dimethylcyclopentane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)6-4-3-5-7(6)9;/h6-7H,3-5,9H2,1-2H3;1H/t6-,7+;/m1./s1 |
InChI Key |
MDRFBLYDDGVOPT-HHQFNNIRSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCC[C@@H]1N.Cl |
Canonical SMILES |
CN(C)C(=O)C1CCCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
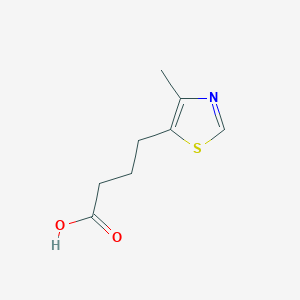

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)

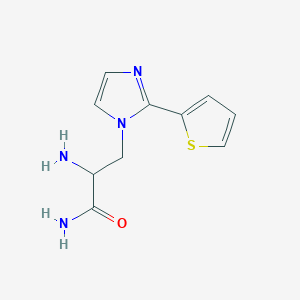
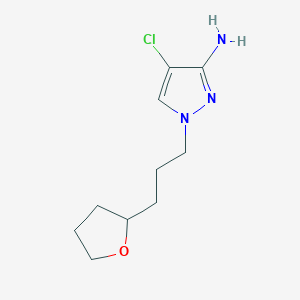
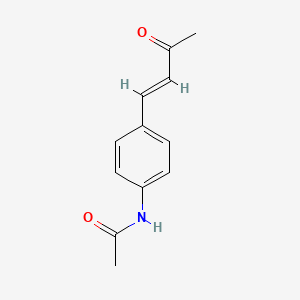
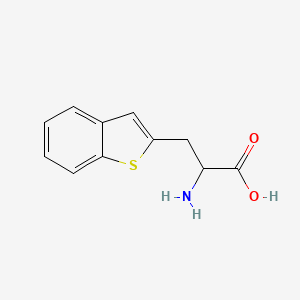


![Lithium(1+)2-[2,5-bis(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroacetate](/img/structure/B13623277.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylicacid](/img/structure/B13623280.png)

